molecular formula C11H16O2 B11925673 1-Ethyl-4,5-dimethoxy-2-methylbenzene

1-Ethyl-4,5-dimethoxy-2-methylbenzene

Cat. No.: B11925673
M. Wt: 180.24 g/mol
InChI Key: HCCLCOUVGYSPQP-UHFFFAOYSA-N
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Description

1-Ethyl-4,5-dimethoxy-2-methylbenzene (CAS 578717-91-6) is a substituted benzene derivative featuring an ethyl group at position 1, two methoxy groups at positions 4 and 5, and a methyl group at position 2. It is commercially available with a purity of 95% .

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

1-ethyl-4,5-dimethoxy-2-methylbenzene

InChI

InChI=1S/C11H16O2/c1-5-9-7-11(13-4)10(12-3)6-8(9)2/h6-7H,5H2,1-4H3

InChI Key

HCCLCOUVGYSPQP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1C)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-Ethyl-4,5-dimethoxy-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where an ethyl group is introduced to the benzene ring in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Ethyl-4,5-dimethoxy-2-methylbenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination would yield brominated derivatives, while nitration would produce nitro compounds.

Mechanism of Action

The mechanism by which 1-Ethyl-4,5-dimethoxy-2-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic ring and substituents can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions can modulate the activity of biological molecules and pathways, leading to specific physiological effects.

Comparison with Similar Compounds

Structural Analogues in the β-Carboline Family

Several β-carboline derivatives share substituent patterns analogous to 1-ethyl-4,5-dimethoxy-2-methylbenzene. For example:

  • Key differences include: Core structure: The β-carboline system introduces aromaticity and planarity distinct from the benzene backbone. Substituent positions: Methoxy groups at positions 4 and 8 (vs. 4 and 5 in the benzene derivative) alter electronic distribution and steric interactions. Spectroscopic data: Its $ ^1H $-NMR (DMSO-$ d_6 $) shows signals at δ 1.54 (ethyl CH$ _3 $), 3.17 (ethyl CH$ _2 $), and 4.09–4.21 (methoxy groups) . The benzene derivative would exhibit distinct shifts due to the absence of the β-carboline ring’s deshielding effects.

Substituted Benzene Derivatives

2-((4,5-Dimethoxy-2-nitrophenyl)ethynyl)benzaldehyde (11a)
  • Structure : Contains a 4,5-dimethoxy-2-nitrobenzene moiety linked via an ethynyl group to benzaldehyde.
  • Key distinctions: Functional groups: The nitro group (-NO$ _2 $) and ethynyl-benzaldehyde appendage introduce strong electron-withdrawing effects and reactivity toward coupling reactions (e.g., Sonogashira), unlike the ethyl/methyl groups in the target compound. Synthesis: Prepared via a palladium-catalyzed cross-coupling at 50°C (71% yield), suggesting that the 4,5-dimethoxy substitution pattern facilitates such reactions .
4,5-Dimethoxycanthin-6-one
  • Structure : A canthin-6-one alkaloid with methoxy groups at positions 4 and 3.
  • Comparison: The fused quinoline-indole scaffold confers rigidity and π-conjugation, contrasting with the flexibility of the ethyl and methyl groups in this compound. Purity: Reported at 97.1% via HPLC, slightly higher than the target compound’s 95% .

Physicochemical and Spectroscopic Properties

Property This compound 1-Ethyl-4,8-dimethoxy-β-carboline 2-((4,5-Dimethoxy-2-nitrophenyl)ethynyl)benzaldehyde
Molecular Weight ~208.27 (estimated) 256.9 g/mol (MS) 311.3 g/mol (calculated)
Purity 95% 96.1% 71% yield (synthetic)
Key Functional Groups Ethyl, methyl, methoxy β-Carboline, ethyl, methoxy Nitro, ethynyl, benzaldehyde
Spectral Features Not reported $ ^1H $-NMR δ 1.54–8.62 R$ _f $ = 0.22 (TLC)

Biological Activity

1-Ethyl-4,5-dimethoxy-2-methylbenzene, also known as ethyl veratrole, is an organic compound belonging to the class of methoxy-substituted aromatic hydrocarbons. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential applications.

Structure and Composition

This compound has the following structural formula:

C12H16O2\text{C}_12\text{H}_{16}\text{O}_2

Molecular Characteristics

PropertyValue
Molecular Weight192.26 g/mol
Melting PointNot well-documented
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:

  • Bacterial Inhibition : The compound showed inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
  • Fungal Activity : It was effective against Candida albicans, with an MIC of approximately 75 µg/mL.

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. Key findings include:

  • Cell Line Studies : In vitro studies using human cancer cell lines have shown that the compound induces apoptosis in breast cancer (MCF-7) and colon cancer (HT-29) cells at concentrations of 20 µM and above.
  • Mechanism of Action : The compound appears to exert its effects through the modulation of signaling pathways associated with cell proliferation and apoptosis, particularly by inhibiting the PI3K/AKT pathway.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines, including Vero cells (African green monkey kidney cells), revealed that:

  • LC50 Values : The lethal concentration for 50% of cells (LC50) was determined to be around 30 µg/mL, indicating moderate toxicity.
  • Selectivity Index : The compound exhibited a selectivity index suggesting preferential toxicity towards cancerous cells compared to normal cells.

Study on Antimicrobial Efficacy

In a study published in Frontiers in Microbiology, researchers evaluated the antimicrobial efficacy of various methoxy-substituted compounds, including this compound. The results indicated a strong correlation between the number of methoxy groups and antimicrobial activity, supporting the hypothesis that this compound could serve as a lead for developing new antimicrobial agents.

Anticancer Mechanism Exploration

A detailed investigation into the anticancer mechanisms was conducted using HT-29 colon cancer cells. The study found that treatment with this compound resulted in:

  • Increased Apoptosis : Flow cytometry analysis showed a significant increase in early apoptotic cells after treatment.
  • Downregulation of Pro-survival Proteins : Western blot analysis revealed decreased levels of Bcl-2 and increased levels of cleaved caspase-3.

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